Ethyl 1-allyl-3-bromo-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-allyl-3-bromo-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C9H11BrN2O2 and a molecular weight of 259.1 g/mol . This compound belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring structure .
Preparation Methods
The synthesis of Ethyl 1-allyl-3-bromo-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl 3-bromo-1H-pyrazole-4-carboxylate with allyl bromide under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the allyl group replaces the bromine atom on the pyrazole ring .
Chemical Reactions Analysis
Ethyl 1-allyl-3-bromo-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The allyl group can be oxidized to form an epoxide or an aldehyde under appropriate conditions.
Reduction Reactions: The carbonyl group in the ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Ethyl 1-allyl-3-bromo-1H-pyrazole-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 1-allyl-3-bromo-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound’s pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity . The bromine atom and allyl group can also participate in covalent bonding with target proteins, modulating their function .
Comparison with Similar Compounds
Ethyl 1-allyl-3-bromo-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives:
Ethyl 3-bromo-1H-pyrazole-4-carboxylate: Lacks the allyl group, making it less reactive in certain substitution reactions.
1-Allyl-3-bromo-1H-pyrazole-4-carboxylate: Similar structure but without the ethyl ester group, affecting its solubility and reactivity.
3-Bromo-1H-pyrazole-4-carboxylic acid: The carboxylic acid group makes it more acidic and less lipophilic compared to the ester derivative.
Properties
Molecular Formula |
C9H11BrN2O2 |
---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
ethyl 3-bromo-1-prop-2-enylpyrazole-4-carboxylate |
InChI |
InChI=1S/C9H11BrN2O2/c1-3-5-12-6-7(8(10)11-12)9(13)14-4-2/h3,6H,1,4-5H2,2H3 |
InChI Key |
DRCFBOIPZHCELC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1Br)CC=C |
Origin of Product |
United States |
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